(5-Isopropyloxazol-4-yl)methanol
Description
(5-Isopropyloxazol-4-yl)methanol (CAS: 1210700-52-9) is an oxazole derivative with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol. Its structure comprises a five-membered oxazole ring substituted with an isopropyl group at the 5-position and a hydroxymethyl group at the 4-position. This compound is primarily utilized in pharmaceutical and agrochemical research due to the reactivity of its hydroxyl group and the steric effects imparted by the isopropyl substituent.
Properties
IUPAC Name |
(5-propan-2-yl-1,3-oxazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)7-6(3-9)8-4-10-7/h4-5,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKPLMDFAIAYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672486 | |
| Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210700-52-9 | |
| Record name | [5-(Propan-2-yl)-1,3-oxazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyloxazol-4-yl)methanol typically involves the reduction of ethyl oxazole-4-carboxylates. One efficient method includes the use of lithium borohydride (LiBH4) as a reducing agent. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions and purification processes to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
(5-Isopropyloxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or azides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have shown potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The exact mechanism of action of (5-Isopropyloxazol-4-yl)methanol is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Methylphenol-isoxazole hybrids (e.g., C₁₀H₉NO₂) demonstrate phenolic hydroxyl groups, enabling hydrogen bonding, unlike the hydroxymethyl group in the target compound .
Physicochemical Properties
- Molecular Weight : The target compound (141.17 g/mol) is lighter than dichlorophenyl-substituted analogs (~298 g/mol), suggesting better solubility in polar solvents .
- Boiling Point: Data for this compound are unavailable, but analogs like 5-phenyl-1,3,4-oxadiazoles typically exhibit higher boiling points (>200°C) due to aromatic stabilization .
- Stability : Oxazole derivatives generally show moderate thermal stability, whereas oxadiazoles (e.g., compounds in ) may decompose under prolonged reflux conditions .
Biological Activity
(5-Isopropyloxazol-4-yl)methanol, a compound characterized by its unique isopropyl substitution on the oxazole ring, has garnered attention in various fields of biological research. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action, supported by relevant studies and data.
- Chemical Formula : C₇H₁₃N₃O
- CAS Number : 1210700-52-9
- Molecular Weight : 155.20 g/mol
The compound's structure contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Inhibition of PI3K/Akt pathway |
Neuroprotective Effects
In a study focusing on neuroprotection, this compound was shown to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which help reduce reactive oxygen species (ROS) levels in neuronal cultures.
Case Study: Neuroprotection in Rat Models
In a rat model of neurodegeneration, administration of this compound significantly improved cognitive function as measured by the Morris Water Maze test. Histological analysis revealed reduced neuronal loss in treated animals compared to controls.
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Kinase Inhibition : It has been identified as a selective inhibitor of cyclin-dependent kinase-like 5 (CDKL5), which plays a crucial role in neuronal signaling.
- Modulation of Signaling Pathways : The compound modulates pathways involved in cell survival and apoptosis, particularly affecting the MAPK/ERK and PI3K/Akt pathways.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity | Neuroprotective Effects | Selectivity for CDKL5 |
|---|---|---|---|
| This compound | High | Yes | High |
| (5-Methyloxazol-4-yl)methanol | Moderate | No | Low |
| (4-Isopropyloxazole) | Low | Yes | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
